N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
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Scientific Research Applications
Versatile Scaffold for Adenosine Human Receptor Antagonists
The identification of the 1,2,4-triazolo[4,3-a]pyrazin-3-one as a versatile scaffold for developing adenosine human (h) receptor antagonists illustrates the compound's significant role in medicinal chemistry. This new chemotype, derived from molecular simplification, shows high affinity and selectivity for the hA2A adenosine receptor. Certain derivatives demonstrated the ability to counteract neurotoxicity in human neuroblastoma cells, a model for Parkinson's disease, highlighting the scaffold's potential in neuroprotective strategies (Falsini et al., 2017).
Antioxidant and Anticancer Activities
The compound's derivatives have shown significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. These findings are crucial for developing therapeutic agents targeting oxidative stress-related diseases. Furthermore, the anticancer activity of these derivatives against human glioblastoma and triple-negative breast cancer cell lines indicates their potential as anticancer agents, with specific compounds identified as notably active against glioblastoma (Tumosienė et al., 2020).
Phosphodiesterase Type 4 Inhibitors
The exploration of pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors showcases another therapeutic application. This work led to the discovery of potent inhibitors with high selectivity and minimal side effects. The development of these compounds involved innovative synthetic methods, indicating the scaffold's utility in designing new drugs for inflammatory and autoimmune disorders (Raboisson et al., 2003).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)7-8-15(23)19-11-14-20-21-16-17(25-2)18-9-10-22(14)16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOVNMRLZQBKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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